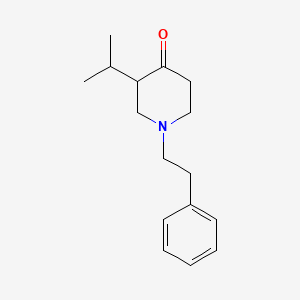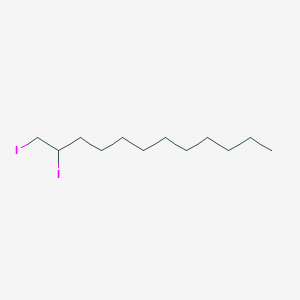
1,2-Diiodododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodododecane is an organic compound with the molecular formula C12H24I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a dodecane backbone. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diiodododecane can be synthesized through the iodination of dodecane. One common method involves the reaction of dodecane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask. The reaction can be represented as follows:
C12H26+2I2→C12H24I2+2HI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to dodecane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling: Palladium catalysts in the presence of a base.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Reduction: Formation of dodecane.
Coupling: Formation of larger organic molecules or polymers.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodododecane has several applications in scientific research:
Chemistry: Used as an alkylating agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2-diiodododecane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new bonds. In reduction reactions, the iodine atoms are removed, resulting in the formation of dodecane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodododecane can be compared with other similar compounds such as:
1,10-Diiododecane: Similar structure but with iodine atoms at different positions.
1,12-Dibromododecane: Contains bromine atoms instead of iodine.
1,2-Dibromododecane: Similar structure but with bromine atoms instead of iodine.
Uniqueness
This compound is unique due to its specific iodine substitution pattern, which imparts distinct reactivity and properties compared to its brominated counterparts. The presence of iodine atoms makes it more reactive in certain substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
92952-87-9 |
|---|---|
Molekularformel |
C12H24I2 |
Molekulargewicht |
422.13 g/mol |
IUPAC-Name |
1,2-diiodododecane |
InChI |
InChI=1S/C12H24I2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI-Schlüssel |
KTZDSDHHWYYITF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
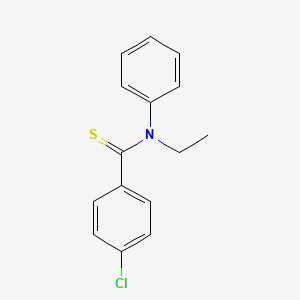
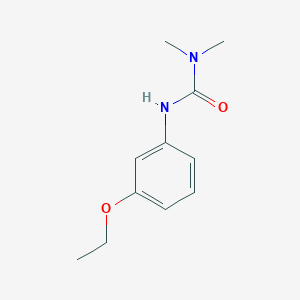
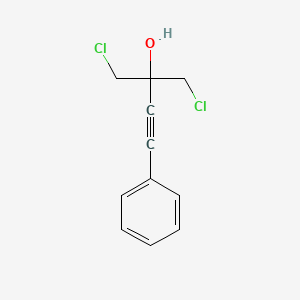
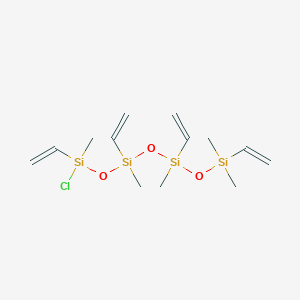
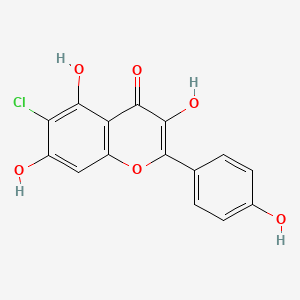
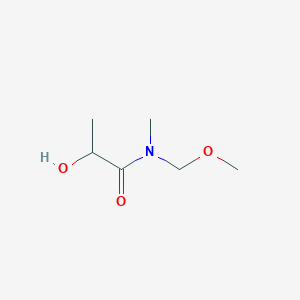
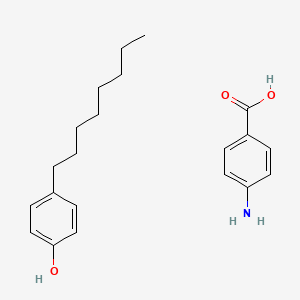
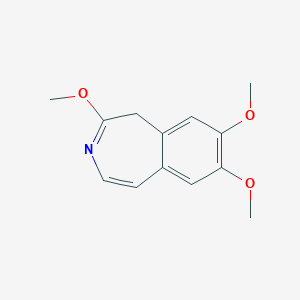
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)

![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
